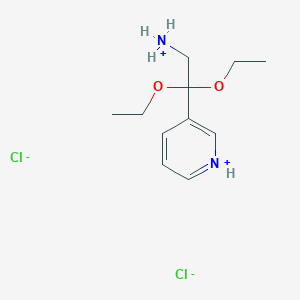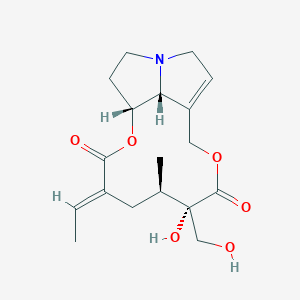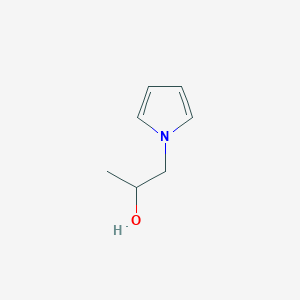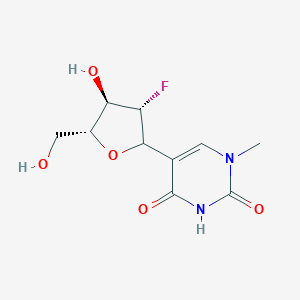
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride, also known as DEPE, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. This compound is a lipophilic cationic molecule that has been found to interact with various biological systems, making it an important tool for studying biochemical and physiological processes.
作用機序
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is not fully understood, but it is believed to interact with cellular membranes through electrostatic interactions. (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has a positive charge, which allows it to interact with the negatively charged phospholipid head groups of the membrane. This interaction can lead to changes in membrane fluidity, permeability, and structure.
Biochemical and Physiological Effects:
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate mitochondrial function, and affect cellular signaling pathways. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride in lab experiments is its ability to interact with cellular membranes, allowing for the study of membrane-related processes. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective tool for scientific research.
However, there are also some limitations to using (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride in lab experiments. For example, its lipophilic nature can make it difficult to solubilize in aqueous solutions, which can limit its use in certain experimental settings. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are a number of future directions for research involving (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride. One potential area of study is the development of new antimicrobial agents based on the structure of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride. In addition, further research is needed to fully understand the mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride and its effects on cellular membranes and signaling pathways. Finally, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride could be used as a tool for investigating the role of mitochondrial function in various disease states, such as cancer and neurodegenerative disorders.
合成法
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves the reaction of 2,2-diethoxyacetaldehyde with pyridine in the presence of hydrogen chloride gas. This reaction results in the formation of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride as a white crystalline solid.
科学的研究の応用
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been used in a variety of scientific research applications, including as a transfection agent for introducing DNA into cells, as a fluorescent probe for imaging cellular membranes, and as a tool for studying mitochondrial function. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
特性
IUPAC Name |
(2,2-diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
